格里佛林

描述

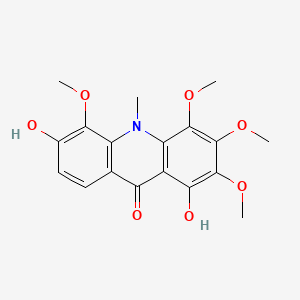

Glyfoline is an antineoplastic 9-acridone alkaloid isolated from Glycosmis citrifolia . It has been found to exhibit potent antitumor activity in mice bearing murine and human solid tumors .

Synthesis Analysis

The synthesis of Glyfoline involves the condensation of 4-benzyloxy-3-methoxyanthranilic acid with 5-iodo-1,2,3,4-tetramethoxybenzene, which results in 6-benzyloxy-1,2,3,4,5-pentamethoxy-9-acridone. This compound is then converted into Glyfoline via N-methylation, selective de-O-methylation, and debenzylation .Molecular Structure Analysis

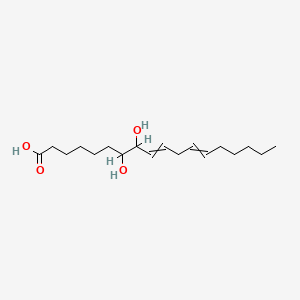

The Glyfoline molecule contains a total of 45 atoms. There are 19 Hydrogen atoms, 18 Carbon atoms, 1 Nitrogen atom, and 7 Oxygen atoms .科学研究应用

1. 格里佛林在癌细胞研究中的作用

格里佛林已被确认为一种抗肿瘤剂,对各种小鼠和人类实体瘤具有显著疗效。研究集中于其作用机制,特别是与癌细胞的相互作用。例如,苏等人(2000 年)合成了生物素化的格里佛林(B-Gly)形式,以可视化其在鼻咽癌(NPC)细胞中的结合位点。研究表明,格里佛林结合到线粒体的内膜上,表明其针对癌细胞的靶向作用机制 (苏、林、陈、黄,2000)。此外,吴等人(2009 年)发现,格里佛林在癌细胞中诱导有丝分裂灾难和凋亡,这表明其作为肿瘤学治疗剂的潜力 (吴、严、何、苏、易,2009)。

2. 格里佛林对有丝分裂纺锤体的作用

对格里佛林对癌细胞影响的进一步研究揭示了它对有丝分裂纺锤体的作用。吴等人(2007 年)观察到,格里佛林改变了有丝分裂纺锤体的功能,导致癌细胞有丝分裂停滞和随后的凋亡。这一发现增强了我们对格里佛林细胞毒作用的理解,并为其在癌症治疗中的潜在应用提供了见解 (吴、严、苏、易,2007)。

3. 格里佛林和细胞色素 c 的释放

苏等人(2005 年)研究了格里佛林在鼻咽癌中的作用机制,重点关注细胞色素 c 从线粒体释放到细胞质中。这个过程诱导凋亡改变并阻止细胞周期进程,突出了格里佛林对肿瘤细胞高于正常细胞的选择性亲和力 (苏、黄、王、吴、林,2005)。

作用机制

Glyfoline inhibits cell growth in vitro and induces a dramatic accumulation of mitotic cells in a variety of human cancer cell lines. It induces spindle abnormalities, chromosome mis-segregation, and asymmetric cell division. After cells are arrested at mitosis by Glyfoline, caspase-9 activation and PARP cleavage are considerably induced, and annexin V-positive cells are significantly increased. These results suggest that Glyfoline may alter the function of mitotic spindles, arrest the cell cycle at mitosis, and subsequently induce apoptosis in cancer cells .

属性

IUPAC Name |

1,6-dihydroxy-2,3,4,5-tetramethoxy-10-methylacridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO7/c1-19-11-8(6-7-9(20)15(11)23-2)13(21)10-12(19)16(24-3)18(26-5)17(25-4)14(10)22/h6-7,20,22H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSANOPPEBGTGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2OC)O)C(=O)C3=C1C(=C(C(=C3O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231706 | |

| Record name | Glyfoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glyfoline | |

CAS RN |

82354-35-6 | |

| Record name | Glyfoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082354356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyfoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5R,8Z)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1232968.png)

![(2S)-N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide](/img/structure/B1232970.png)

![1-[(2S,3S)-2,3-dimethylaziridin-1-yl]-3-(2-nitroimidazol-1-yl)propan-2-ol](/img/structure/B1232971.png)

![[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B1232974.png)

![N-[(3S,6S,9S,15S,18R,24S)-3-(3-Amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1232976.png)

![Dimethyl 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzylmalonate](/img/structure/B1232977.png)

![(S)-2-((E)-(S)-1-{(S)-1-Carboxy-2-[4-(3-methyl-but-2-enyloxy)-phenyl]-ethylcarbamoyl}-10-oxo-heptadec-2-enyl)-2-hydroxy-succinic acid](/img/structure/B1232982.png)

![Methyl 8-[3,5-epidioxy-2-(3-hydroperoxy-1-pentenyl)-cyclopentyl]-octanoate](/img/structure/B1232987.png)